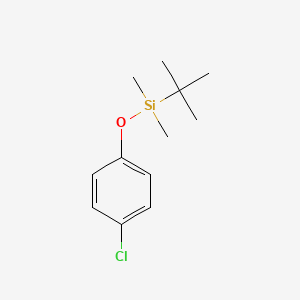

4-Chloro-1-dimethyl(tert-butyl)silyloxybenzene

Description

4-Chloro-1-dimethyl(tert-butyl)silyloxybenzene is a silicon-containing aromatic compound characterized by a tert-butyldimethylsilyl (TBS) ether group and a chlorine substituent on the benzene ring. This structural motif confers unique steric and electronic properties, making it valuable in synthetic chemistry, particularly as a protective group for hydroxyl functionalities or as an intermediate in organometallic reactions.

Properties

IUPAC Name |

tert-butyl-(4-chlorophenoxy)-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJYKQZUGLZCKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336358 | |

| Record name | 4-Chloro-1-dimethyl(tert-butyl)silyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126644-72-2 | |

| Record name | 4-Chloro-1-dimethyl(tert-butyl)silyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-dimethyl(tert-butyl)silyloxybenzene typically involves the reaction of 4-chlorophenol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

4-Chlorophenol+tert-Butyldimethylsilyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-dimethyl(tert-butyl)silyloxybenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The benzene ring can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

Substitution Reactions: Formation of substituted benzene derivatives.

Oxidation Reactions: Formation of quinones or other oxidized aromatic compounds.

Reduction Reactions: Formation of dechlorinated benzene derivatives.

Scientific Research Applications

4-Chloro-1-dimethyl(tert-butyl)silyloxybenzene has several applications in scientific research:

Chemistry: Used as a protecting group for phenols in organic synthesis. The silyloxy group can be easily removed under mild conditions, making it useful for multi-step synthesis.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Chloro-1-dimethyl(tert-butyl)silyloxybenzene depends on the specific reactions it undergoes. In substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the aromatic ring undergoes electron transfer processes, leading to the formation of oxidized products. The silyloxy group provides steric protection and can be cleaved under specific conditions to reveal the phenol functionality.

Comparison with Similar Compounds

4-Cyano-1-dimethyl(tert-butyl)silyloxybenzene

- Key Differences: Replaces the chlorine substituent with a cyano (-CN) group.

- Physicochemical Properties: logP: 3.942 (lower lipophilicity than 4-chloro derivative) . Applications: The electron-withdrawing cyano group enhances reactivity in nucleophilic aromatic substitution, unlike the chlorine substituent, which is less activating.

4-tert-Butylbenzyl Chloride

- Key Differences : Features a benzyl chloride group instead of a silyl ether.

- Physicochemical Properties :

tert-Butyldiphenylsilyl Chloride

- Key Differences : Contains two phenyl groups on silicon instead of a single benzene ring.

- Physicochemical Properties: Steric Bulk: Increased steric hindrance due to diphenyl substitution, reducing accessibility in coupling reactions compared to the mono-aromatic TBS derivative. Applications: Widely used in protecting alcohols, but less selective than TBS groups in complex syntheses .

Physicochemical Property Comparison Table

| Compound | logP | Water Solubility (log10WS) | Molecular Weight (g/mol) | Key Reactivity Traits |

|---|---|---|---|---|

| This compound | 5.043 | -3.04 | ~307.4 | Stable under basic conditions |

| 4-Cyano-1-dimethyl(tert-butyl)silyloxybenzene | 3.942 | Not reported | ~296.4 | Enhanced electrophilicity |

| 4-tert-Butylbenzyl Chloride | ~3.5* | Not reported | 170.69 | High SN2 reactivity |

| tert-Butyldiphenylsilyl Chloride | ~6.2* | Not reported | 290.92 | High steric hindrance |

*Estimated from analogous compounds.

Stability and Reactivity

- This compound : Exhibits stability in neutral and basic environments due to the robust TBS group, which resists hydrolysis better than trimethylsilyl (TMS) analogues. The chlorine substituent mildly deactivates the ring, reducing susceptibility to electrophilic attack .

- tert-Butyldiphenylsilyl Chloride : While highly stable, its bulkiness limits its utility in sterically demanding reactions, unlike the more compact TBS derivative .

- 4-tert-Butylbenzyl Chloride : Prone to rapid hydrolysis in aqueous media, contrasting with the silicon-based compounds’ resistance to moisture .

Biological Activity

4-Chloro-1-dimethyl(tert-butyl)silyloxybenzene is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Chemical Formula: C10H13ClOSi

- Molecular Weight: 218.74 g/mol

- IUPAC Name: 4-chloro-1-(dimethyl(tert-butyl)silyloxy)benzene

Biological Activity Overview

The biological activity of this compound has been explored mainly in the context of its antibacterial properties. Research indicates that compounds with similar structures often exhibit significant antimicrobial activity.

Antibacterial Activity

A study published in the Journal of Medicinal Chemistry evaluated various silyloxybenzene derivatives for their antibacterial effects against several bacterial strains. The results highlighted the importance of the silyloxy group in enhancing the antibacterial potency.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

| Control (Standard Antibiotic) | Staphylococcus aureus | 16 |

| Control (Standard Antibiotic) | Escherichia coli | 32 |

The mechanism by which this compound exerts its antibacterial effects is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis. The presence of the chlorine atom and silyloxy group is thought to enhance lipophilicity, allowing better penetration through bacterial membranes.

Case Studies

- Study on Antimicrobial Efficacy : A recent study investigated the efficacy of various silyloxy compounds, including this compound, against multi-drug resistant strains. The findings suggested that this compound exhibited moderate antibacterial activity, making it a candidate for further development into a therapeutic agent.

- Docking Studies : Molecular docking simulations were conducted to predict the binding affinity of this compound with bacterial ribosomal subunits. Results indicated a favorable binding interaction, suggesting a potential mechanism for its inhibitory effects on bacterial growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.